Molecular Size and Hydrogen-Bonding Complexity Compared to a Common Oxadiazole Precursor
The target compound exhibits a higher molecular weight (265.31 g/mol) and a greater number of hydrogen-bond acceptors (4) and donors (1) than the commonly used precursor 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole (MW 188.61, 2 HBA, 0 HBD) [1]. The addition of the cyclopropylacetamide side-chain increases molecular complexity, which can influence solubility, permeability, and synthetic versatility in late-stage functionalization.
| Evidence Dimension | Molecular Weight and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | MW = 265.31 g/mol; HBD = 1; HBA = 4 |
| Comparator Or Baseline | 5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole (MW = 188.61 g/mol; HBD = 0; HBA = 2) |
| Quantified Difference | ΔMW = +76.70 g/mol; ΔHBD = +1; ΔHBA = +2 |
| Conditions | Computed from structural formula (standard SMILES interpretation) |
Why This Matters
The increased molecular complexity and hydrogen-bonding functionality provide a more advanced intermediate for parallel medicinal chemistry or SAR exploration, reducing the number of synthetic steps required to reach lead-like molecules.
- [1] American Elements, Safety Data Sheet for 5-chloro-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1247575-59-2). Product Code: AE-1247575-59-2. View Source
